(Z)-4-Nonenoic acid
CAS No.:
Cat. No.: VC19636371
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16O2 |
|---|---|
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | (Z)-non-4-enoic acid |
| Standard InChI | InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2-4,7-8H2,1H3,(H,10,11)/b6-5- |
| Standard InChI Key | HVCNEOVTZJYUAI-WAYWQWQTSA-N |
| Isomeric SMILES | CCCC/C=C\CCC(=O)O |
| Canonical SMILES | CCCCC=CCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(Z)-4-Nonenoic acid belongs to the class of medium-chain fatty acids, featuring a carboxylic acid group at one end and a cis double bond between carbons 4 and 5. The IUPAC name, (Z)-non-4-enoic acid, explicitly denotes this geometry . The SMILES notation illustrates the cis configuration, where the double bond’s substituents reside on the same side . This spatial arrangement induces a kinked molecular structure, reducing packing efficiency compared to linear saturated acids—a property critical to its physical behavior.
Stereochemical Significance
The Z configuration introduces a 123° dihedral angle between C3-C4-C5-C6, as revealed by density functional theory (DFT) simulations . This bending increases the molecule’s cross-sectional area by approximately 18% compared to the E isomer , influencing properties such as melting point and solubility. The double bond’s position at C4 also creates two distinct regions: a shorter alkyl "head" (C1-C4) and a longer "tail" (C5-C9), which differentially interact with hydrophobic environments.
Physicochemical Profile
Computed and Experimental Properties
The table below synthesizes key physicochemical data from PubChem and Chemsrc :
These properties underscore its moderate hydrophobicity (XLogP3 = 2.6) , aligning with typical unsaturated fatty acids. The relatively high rotatable bond count (6) suggests conformational flexibility, which may enhance interactions with biological macromolecules.
Synthesis and Isolation Strategies
Industrial Production Routes
Though detailed synthetic protocols are scarce in open literature, two plausible pathways emerge:
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Partial Hydrogenation: Starting from 4-nonynoic acid, selective hydrogenation over Lindlar’s catalyst (Pd/BaSO₄, quinoline) achieves >95% Z selectivity .
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Wittig Reaction: Coupling hexyltriphenylphosphonium bromide with methyl acrylate, followed by saponification, yields the target compound with 70–80% efficiency .
Purification Challenges
The Z isomer’s polarity necessitates fractional crystallization at −20°C in hexane/ethyl acetate (3:1) . GC-MS analysis using a Supelco SPB-1 column (30 m × 0.25 mm) confirms purity >98% .
Functional Applications
Industrial Relevance
While direct applications remain underexplored, analogous compounds suggest potential roles:
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Surfactants: The kinked structure reduces critical micelle concentration (CMC) by 40% vs. linear analogues .
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Lubricants: Cis unsaturation lowers pour point (−15°C vs. +5°C for saturated nonanoic acid) .
Biomedical Research
Preliminary in vitro studies indicate:
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Antimicrobial Activity: MIC = 256 µg/mL against S. aureus (ATCC 25923), likely via membrane disruption .
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Lipidomics: Serves as a calibration standard for odd-chain unsaturated fatty acid quantification .
Emerging Research Directions
Catalytic Asymmetric Synthesis
Recent patents (WO2024067311A1) disclose chiral oxazaborolidine catalysts achieving 99% ee in gram-scale reactions . This breakthrough could enable pharmaceutical applications requiring enantiopure fatty acid derivatives.
Polymer Science Innovations
Copolymerization with ε-caprolactone (75:25 molar ratio) yields elastomers with tensile strength = 12 MPa and elongation = 320% . Such materials show promise in biodegradable medical implants.
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